Reduced Lipophilicity vs. Aromatic 2-(Chloromethyl)-1,3-benzoxazole
Computational analysis reveals that the target compound has an XLogP3-AA of 1.8, which is 0.4 log units lower than the aromatic analog 2-(chloromethyl)-1,3-benzoxazole (XLogP3-AA = 2.2) [1]. Lower lipophilicity correlates with improved aqueous solubility and reduced non-specific protein binding, a critical parameter for CNS and systemic drug discovery programs where the aromatic analog would be predicted to have approximately 2.5-fold higher partition into lipid phases.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 2-(Chloromethyl)-1,3-benzoxazole: XLogP3-AA = 2.2 |
| Quantified Difference | ΔXLogP = -0.4 |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025.04.14 release |
Why This Matters
Procurement scientists optimizing lead series for solubility and permeability should select the tetrahydro variant when lower logP is required; the aromatic analog cannot serve as a direct replacement without altering ADME outcomes.
- [1] PubChem Compound Summary CID 10464761 and CID 2061989. National Center for Biotechnology Information (2026). View Source
